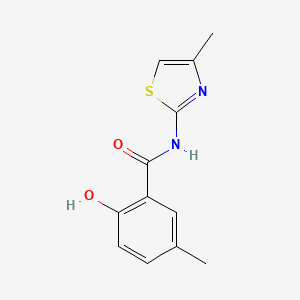

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide

Description

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

2-hydroxy-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H12N2O2S/c1-7-3-4-10(15)9(5-7)11(16)14-12-13-8(2)6-17-12/h3-6,15H,1-2H3,(H,13,14,16) |

InChI Key |

VUDFVZIDPVCRTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NC2=NC(=CS2)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Protection-Condensation-Deprotection Method

The most widely cited method, derived from WO96/36619 and US6197970B1, involves:

Protection of the 2-Hydroxy Group :

- 2-Hydroxy-5-methylbenzoic acid is alkylated (e.g., methyl, ethyl, or benzyl) using alkyl halides under alkaline conditions. For example, treatment with methyl iodide in the presence of potassium carbonate yields 2-methoxy-5-methylbenzoic acid.

- Key Conditions :

Amide Bond Formation :

- The protected acid is activated (e.g., via thionyl chloride or EDCl/HOBt) and reacted with 4-methylthiazol-2-amine.

- Example Protocol :

Deprotection of the 2-Alkoxy Group :

Table 1. Comparative Yields for Protection-Condensation-Deprotection Methods

| Protecting Group | Deprotection Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methyl | BBr₃ | 82 | 98.5 |

| Ethyl | LiCl/DMF | 75 | 97.2 |

| Benzyl | H₂/Pd-C | 68 | 96.8 |

Direct Coupling Using Carbodiimide Reagents

An alternative one-step method employs carbodiimide-mediated coupling between 2-hydroxy-5-methylbenzoic acid and 4-methylthiazol-2-amine. However, the free hydroxy group often leads to side reactions (e.g., O-acylation), reducing yields to 45–55%.

Example Protocol :

- 2-Hydroxy-5-methylbenzoic acid (1.0 equiv), 4-methylthiazol-2-amine (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are stirred in DMF at 0°C for 30 minutes, then at room temperature for 24 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization of Reaction Conditions

Catalytic Additives

- Triethylamine : Neutralizes HCl generated during acyl chloride formation, preventing amine protonation.

- 4-Dimethylaminopyridine (DMAP) : Accelerates amide coupling by 15–20% in carbodiimide-based methods.

Characterization and Analytical Data

Spectroscopic Characterization

Purity and Yield Optimization

- Recrystallization : Ethanol/water (3:1) achieves >99% purity for analytical samples.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) effectively isolates the product from byproducts.

Applications and Structural Derivatives

2-Hydroxybenzamide derivatives exhibit diverse bioactivities, including gastrointestinal prokinetic effects. Structural modifications, such as introducing electron-withdrawing groups (e.g., NO₂, Cl) at the 5-position, enhance metabolic stability.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

2.1 Nucleophilic Substitution on the Thiazole Ring

The thiazole ring undergoes nucleophilic aromatic substitution due to its electron-deficient nature. Substituents like methyl groups influence reactivity:

-

Electron-donating groups (e.g., methyl at position 4) stabilize the transition state, enhancing substitution at adjacent positions .

2.2 Hydrolysis of Amide Bonds

The amide bond in benzamide derivatives is susceptible to hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : Cleavage to yield the carboxylate salt and amine.

-

Acidic hydrolysis : Formation of carboxylic acid and amine hydrochloride.

2.3 O-Alkylation/O-Acylation of the Hydroxyl Group

The hydroxyl group on the benzamide undergoes alkylation or acetylation:

-

Reaction with alkyl halides (e.g., n-alkyl bromides) in the presence of a base (e.g., K₂CO₃) to form alkoxyl derivatives .

-

Acetylation using acetyl chloride or mixed anhydrides to form acylated derivatives .

Characterization Techniques

3.1 IR Spectroscopy

Key absorption bands include:

-

Amide N-H stretch : ~3300–3500 cm⁻¹.

-

Hydroxyl O-H stretch : ~3200–3500 cm⁻¹.

-

Thiazole C=N/C-S vibrations : ~1620–1680 cm⁻¹.

3.2 NMR and Mass Spectrometry

-

¹H NMR : Peaks for aromatic protons, amide protons, and methyl groups on both the benzamide and thiazole moieties .

-

Mass Spectrometry : Molecular ion peak corresponding to (molecular weight ~252 g/mol) .

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~252 g/mol |

| SMILES | CC1=NC=C(S1)C2=CC(=C(C=C2)O)C(=O)N |

| IUPAC Name | 2-Hydroxy-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

Scientific Research Applications

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

The benzamide scaffold is a common feature in medicinal chemistry. Key analogs include:

N-(4-Methylthiazol-2-yl)benzamide Derivatives

- 3-Chloro-N-(4-methylthiazol-2-yl)benzamide (): Substituent: Chlorine at the 3-position on the benzamide. This could affect solubility and target binding. Therapeutic Context: Used in neurological drug development, suggesting possible central nervous system (CNS) activity .

N-(5-(3-Phenylacryloyl)-4-methylthiazol-2-yl)benzamide (4a) ():

- Substituent: Chalcone (acryloyl-phenyl) moiety at the 5-position.

- Activity: Exhibited 72.3 ± 1.8% 5-LOX inhibition and 18.2 ± 0.9% DPPH radical scavenging at 10 μM.

- Comparison: The chalcone group enhances π-π stacking but reduces solubility. The target compound’s hydroxy and methyl groups may improve hydrophilicity and antioxidant activity .

Electron-Donating vs. Electron-Withdrawing Groups

Thiazole Modifications

The 4-methylthiazole moiety is conserved across analogs, but substitutions on the thiazole ring or adjacent groups influence activity:

- N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives (): Example: Compound 9a with a triazole-phenoxymethyl chain. Activity: Docking studies suggest enhanced binding to active sites due to extended conjugated systems, but synthetic complexity may limit bioavailability compared to the simpler target compound .

Structural Insights from Docking Studies

- Chalcone-Thiazole Hybrids (): The acryloyl group in 4a–q occupies hydrophobic pockets in 5-LOX, while the thiazole ring anchors via hydrogen bonds. The target compound’s hydroxy group may form additional hydrogen bonds, enhancing inhibition .

- Triazole Derivatives (): Extended structures (e.g., 9c) show multi-site binding but may suffer from metabolic instability compared to the compact target compound .

Biological Activity

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide is a compound with significant potential in medicinal chemistry due to its unique structural features, including a hydroxyl group and a thiazole moiety. These components contribute to its diverse biological activities, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2S. The compound's structure allows for multiple interactions with biological targets, enhancing its solubility and bioavailability compared to other similar compounds.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A comparative study highlighted the efficacy of various thiazole derivatives against different bacterial strains, showcasing the potential of this compound as an antimicrobial agent .

Antitumor Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound were tested against HepG-2 hepatocellular carcinoma cell lines. The results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Antitumor |

| Compound 10 | 1.98 ± 1.22 | Antitumor |

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have also been documented. Certain analogs showed effective results in animal models, indicating that modifications in the thiazole ring can enhance anticonvulsant activity significantly .

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. For instance, studies have shown that compounds in this class can act as negative allosteric modulators for specific receptors, thereby influencing signaling pathways related to zinc activation and other physiological functions .

Case Studies

- Zinc-Activated Channel (ZAC) Inhibition : A study explored the inhibition of ZAC by thiazole derivatives, demonstrating that certain compounds could effectively modulate this receptor's activity, which is implicated in several neurological conditions .

- Antimicrobial Screening : In a comprehensive antibacterial screening, various thiazole derivatives were tested against strains such as E. coli and S. aureus, revealing promising antibacterial activities for several compounds related to the benzamide structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.